molecular formula C24H14ClNO4S B383578 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 610760-64-0

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B383578
CAS No.: 610760-64-0
M. Wt: 447.9g/mol
InChI Key: XAVGHIKSQMCTKH-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth, bacterial and fungal cell wall synthesis, and oxidative stress. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce oxidative stress and inflammation. Additionally, it has shown low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is its ease of synthesis and purification. It has also shown good stability and solubility in various solvents. However, one of the limitations is its low aqueous solubility, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antibacterial and antifungal agent, particularly in the treatment of multidrug-resistant infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has been achieved by various methods. One of the most commonly used methods is the reaction of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl chloride with 4-chlorobenzoic acid in the presence of a base such as triethylamine. Another method involves the reaction of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl chloride with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have shown good yields and purity of the final product.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. It has also been studied as a potential antibacterial and antifungal agent, as it has shown inhibitory activity against various bacteria and fungi. Additionally, it has been studied as a potential antioxidant and anti-inflammatory agent, as it has shown the ability to scavenge free radicals and reduce inflammation.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClNO4S/c1-13-19(30-24(28)14-6-8-15(25)9-7-14)11-10-16-21(27)17(12-29-22(13)16)23-26-18-4-2-3-5-20(18)31-23/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVGHIKSQMCTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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